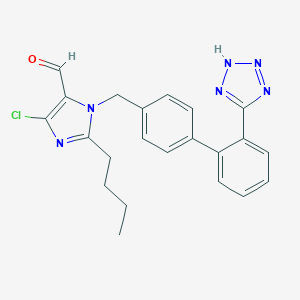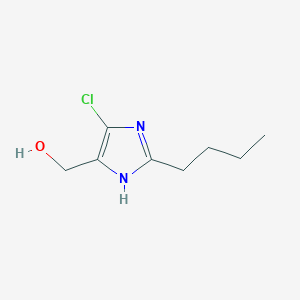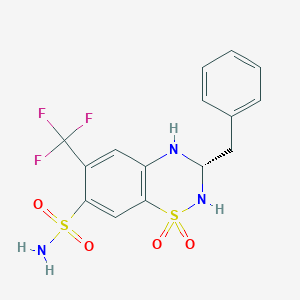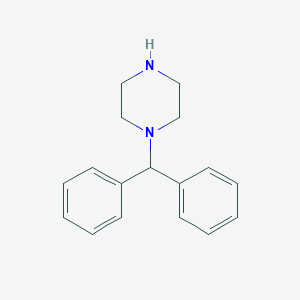
1-Benzhydrylpiperazine
Übersicht
Beschreibung
Norcyclizinoxalat (1:2) ist eine chemische Verbindung, die aus Cyclizin abgeleitet ist, einem Antihistaminikum mit Antiemetika-Wirkung, das häufig in der Palliativmedizin eingesetzt wird . Norcyclizin ist ein Metabolit von Cyclizin und wird häufig in Bezug auf seine Pharmakokinetik und Pharmakogenetik untersucht . Die Oxalatform von Norcyclizin wird aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen wissenschaftlichen und industriellen Anwendungen eingesetzt.
Wissenschaftliche Forschungsanwendungen
Norcyclizinoxalat (1:2) hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Der Wirkmechanismus von Norcyclizinoxalat (1:2) beinhaltet seine Interaktion mit Histaminrezeptoren im Körper. Durch die Bindung an diese Rezeptoren hemmt Norcyclizinoxalat die Wirkung von Histamin und reduziert so Symptome von Übelkeit und Erbrechen. Die Verbindung wirkt auch auf das zentrale Nervensystem und hat sedierende Wirkungen .
Molekuläre Ziele und Pfade:
Histaminrezeptoren: Norcyclizinoxalat zielt hauptsächlich auf H1-Histaminrezeptoren.
Cytochrom-P450-Enzyme: Der Metabolismus von Norcyclizin beinhaltet Cytochrom-P450-Enzyme, insbesondere CYP2D6.
Wirkmechanismus
Target of Action
1-Benzhydrylpiperazine is a compound that has been found to interact with several targets in the body. It has been identified as a potent inhibitor of Histone Deacetylase (HDAC) and Angiotensin-Converting Enzyme (ACE) . These enzymes play crucial roles in various biological processes.
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting HDAC, it impacts the histone acetylation-deacetylation pathway , which is crucial for regulating gene expression . Its inhibition of ACE affects the renin-angiotensin system , a key regulator of blood pressure .
Pharmacokinetics
Its molecular weight of 2523541 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 generally have good absorption and distribution in the body
Biochemische Analyse
Biochemical Properties
1-Benzhydrylpiperazine has been found to interact with various enzymes and proteins. For instance, it has been used as a surface recognition group in the design of potent histone deacetylase (HDAC) inhibitors . HDACs are enzymes that play a crucial role in the regulation of gene expression.
Cellular Effects
In cellular contexts, this compound derivatives have shown potential as anticancer agents . They have been found to inhibit the proliferation of human tumor cell lines effectively . Moreover, this compound has been found to possess excellent pharmacological activities, such as vasodilator, hypotensive, and increasing actions of cerebral blood flow .
Molecular Mechanism
The molecular mechanism of this compound involves interactions with biomolecules at the molecular level. For instance, in the context of HDAC inhibition, this compound interacts with the active site of the enzyme, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound and its derivatives have been observed over time. For instance, some derivatives have shown moderate ACE inhibitor activity compared to the standard angiotensin-converting enzyme inhibitor .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Norcyclizinoxalat (1:2) beinhaltet in der Regel die Reaktion von Norcyclizin mit Oxalsäure. Der Prozess umfasst:
Schritt 1: Auflösen von Norcyclizin in einem geeigneten Lösungsmittel wie Ethanol.
Schritt 2: Zugabe von Oxalsäure zur Lösung in einem stöchiometrischen Verhältnis von 1:2.
Schritt 3: Umrühren der Mischung bei Raumtemperatur, bis die Reaktion abgeschlossen ist.
Schritt 4: Isolierung des Produkts durch Filtration und Umkristallisation, um reines Norcyclizinoxalat (1:2) zu erhalten.
Industrielle Produktionsverfahren: Die industrielle Produktion von Norcyclizinoxalat (1:2) folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig kontinuierliches Rühren und kontrollierte Temperaturbedingungen, um eine gleichbleibende Produktqualität zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Norcyclizinoxalat (1:2) unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: In Gegenwart von Oxidationsmitteln kann Norcyclizinoxalat in sein entsprechendes N-Oxid-Derivat umgewandelt werden.
Reduktion: Reduktionsreaktionen können Norcyclizinoxalat zurück zu Cyclizin umwandeln.
Substitution: Substitutionsreaktionen mit Halogenen oder anderen Nukleophilen können die Struktur von Norcyclizin modifizieren.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene (Chlor, Brom), Nukleophile (Amine, Thiole).
Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören N-Oxid-Derivate, reduziertes Cyclizin und verschiedene substituierte Norcyclizin-Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Norcyclizinoxalat (1:2) kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Cyclizin: Die Stammverbindung, von der Norcyclizin abgeleitet ist.
Meclizin: Ein weiteres Antihistaminikum mit Antiemetika-Wirkung, das ähnliche Eigenschaften aufweist.
Diphenhydramin: Ein weit verbreitetes Antihistaminikum mit sedierenden Wirkungen.
Einzigartigkeit: Norcyclizinoxalat (1:2) ist aufgrund seiner spezifischen Oxalatform einzigartig, die im Vergleich zu anderen Derivaten seine Löslichkeit und Stabilität verbessert .
Liste ähnlicher Verbindungen:
- Cyclizin
- Meclizin
- Diphenhydramin
Zusammenfassend lässt sich sagen, dass Norcyclizinoxalat (1:2) eine vielseitige Verbindung mit bedeutenden Anwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung und Industrie ist. Seine einzigartigen chemischen Eigenschaften und sein Wirkmechanismus machen es zu einem wertvollen Werkzeug bei der Untersuchung und Behandlung verschiedener Erkrankungen.
Eigenschaften
IUPAC Name |
1-benzhydrylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-3-7-15(8-4-1)17(16-9-5-2-6-10-16)19-13-11-18-12-14-19/h1-10,17-18H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVNXDKZIQLBNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56609-03-1 (mono-hydrochloride) | |
| Record name | Norcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80232968 | |
| Record name | Norcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49669667 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
841-77-0 | |
| Record name | Benzhydrylpiperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=841-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norcyclizine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000841770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Benzhydrylpiperazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35536 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Norcyclizine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80232968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzhydrylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Benzhydrylpiperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NU6V5ZHD9P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
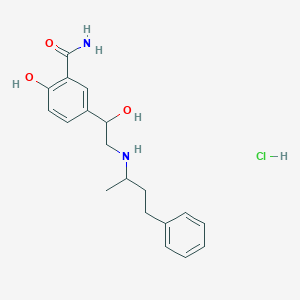
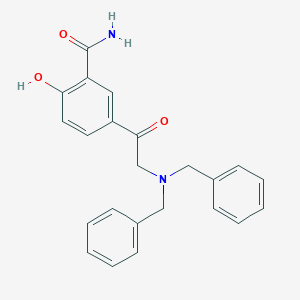
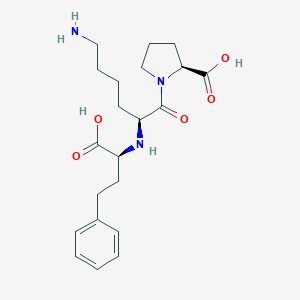
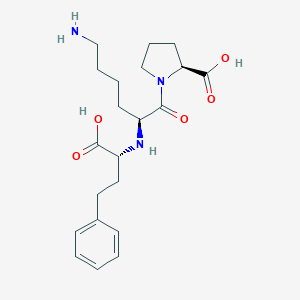
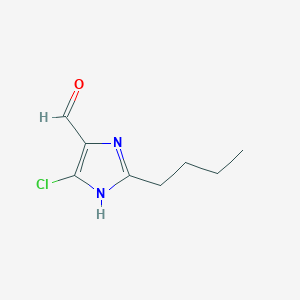
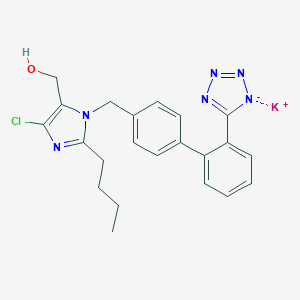
![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)
![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)
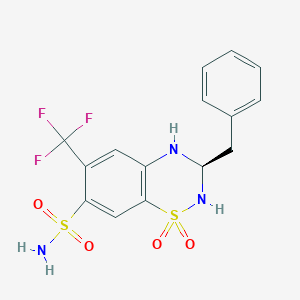
![Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde](/img/structure/B193153.png)
